molecular formula C22H19N3O5S B2599326 ethyl 2-[(2Z)-2-{[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 865247-00-3

ethyl 2-[(2Z)-2-{[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2599326
CAS No.: 865247-00-3
M. Wt: 437.47
InChI Key: VHDAZFOAXBQVGU-FCQUAONHSA-N
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Description

Ethyl 2-[(2Z)-2-{[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a heterocyclic compound featuring a benzothiazole core fused with a dioxopyrrolidinyl group via an imino linkage and an ethyl acetate side chain. Its molecular formula is C₂₁H₁₉N₃O₅S, with a molecular weight of 425.46 g/mol. The Z-configuration of the imino group is critical for its stereochemical stability and intermolecular interactions .

Structurally, the benzothiazole moiety is a well-known pharmacophore in medicinal chemistry, often associated with kinase inhibition and antimicrobial activity . The dioxopyrrolidinyl group may enhance binding affinity to biological targets through hydrogen bonding, while the ethyl acetate substituent likely modulates solubility and bioavailability . Crystallographic studies of analogous compounds (e.g., ) suggest that such derivatives are analyzed using programs like SHELX for structural refinement .

Properties

IUPAC Name

ethyl 2-[2-[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5S/c1-2-30-20(28)13-24-16-8-3-4-9-17(16)31-22(24)23-21(29)14-6-5-7-15(12-14)25-18(26)10-11-19(25)27/h3-9,12H,2,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHDAZFOAXBQVGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2SC1=NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(2Z)-2-{[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced through a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the benzothiazole ring in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Pyrrolidinone Moiety: The pyrrolidinone moiety can be attached via a nucleophilic substitution reaction, where the benzoyl group reacts with a suitable pyrrolidinone derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst like sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2Z)-2-{[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl group or the benzothiazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups

    Reduction: Reduced derivatives with hydroxyl or alkyl groups

    Substitution: Substituted derivatives with various functional groups replacing the original substituents

Scientific Research Applications

Ethyl 2-[(2Z)-2-{[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials, including polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of ethyl 2-[(2Z)-2-{[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Comparison :

  • The benzofuroimidazopyrimidine core (vs.
  • The phenyl group may enhance π-π stacking interactions in biological targets, whereas the absence of a sulfur atom reduces thiol-mediated reactivity .
  • Applications : Similar compounds are investigated as kinase inhibitors and anticancer agents due to their planar aromatic systems .

Structural Analog 2: 3-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)benzamide

Molecular Formula : C₂₁H₁₈F₂N₄O₃S
Molecular Weight : 456.46 g/mol
Key Features :

  • Core Structure : Benzothiazole with ethyl and fluorine substituents.
  • Substituents : Difluoro groups at positions 4 and 6, and a dioxopyrrolidinyl-linked benzamide.

Comparison :

  • Fluorine atoms at positions 4 and 6 increase electronegativity and metabolic stability compared to the target compound’s unsubstituted benzothiazole .
  • The benzamide linkage (vs. imino group in the target compound) may reduce conformational flexibility but improve hydrolytic stability.
  • Applications : Fluorinated benzothiazoles are explored for antimicrobial activity and enhanced pharmacokinetics .

Tabulated Comparison of Key Properties

Property Target Compound Analog 1 (Benzofuroimidazopyrimidine) Analog 2 (Fluorinated Benzothiazole)
Molecular Formula C₂₁H₁₉N₃O₅S C₂₃H₁₉N₃O₅ C₂₁H₁₈F₂N₄O₃S
Molecular Weight 425.46 g/mol 417.42 g/mol 456.46 g/mol
Core Heterocycle Benzothiazole Benzofuroimidazopyrimidine Benzothiazole
Key Functional Groups Imino, dioxopyrrolidinyl, ethyl acetate Dioxo, phenyl, ethyl acetate Difluoro, dioxopyrrolidinyl, benzamide
Potential Applications Enzyme inhibition, drug development Anticancer, kinase inhibition Antimicrobial, enhanced stability

Research Findings and Implications

  • Target Compound : The benzothiazole-dioxopyrrolidinyl scaffold is understudied but shares mechanistic parallels with fluorinated analogs (e.g., enhanced target engagement via sulfur and nitrogen interactions) .
  • Analog 1 : Crystallographic data (likely derived via SHELX refinement ) confirm planar aromatic systems conducive to intercalation in DNA or enzyme active sites .

Biological Activity

Ethyl 2-[(2Z)-2-{[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a benzothiazole ring , a pyrrolidinone moiety , and an ethyl ester group . Its molecular formula is C22H19N3O5SC_{22}H_{19}N_{3}O_{5}S with a molecular weight of 437.47 g/mol. The synthesis typically involves multi-step organic reactions:

  • Formation of the Benzothiazole Core : This is achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
  • Introduction of Benzoyl and Pyrrolidinone Groups : The benzoyl group is introduced via Friedel-Crafts acylation, while the pyrrolidinone moiety is added through condensation reactions.
  • Esterification : The final step involves esterification with ethanol in the presence of an acid catalyst.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as diabetes and cancer.
  • Antimicrobial Activity : It disrupts bacterial cell membranes and inhibits essential enzymes, contributing to its antimicrobial properties.
  • Anti-inflammatory Effects : Some derivatives have shown significant anti-inflammatory activity, making them potential candidates for treating inflammatory diseases .

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties against various bacterial strains. In vitro studies indicate that it exhibits effective inhibition comparable to standard antibiotics.

Anticancer Properties

Research has indicated that this compound can inhibit the proliferation of cancer cells in vitro. For instance, in HCT-116 cancer cells, it showed moderate activity with an IC50 value of approximately 0.66 µM for inhibiting cell growth .

Antidiabetic Effects

In animal models, the compound has shown hypoglycemic effects similar to glibenclamide in glucose tolerance tests. This suggests its potential use in managing diabetes by modulating glucose metabolism .

Case Studies and Research Findings

StudyFindings
Azzam & Seif (2024)Demonstrated significant anthelmintic activity comparable to albendazole .
BenchChem AnalysisHighlighted the compound's potential as an antimicrobial agent with specific enzyme inhibition properties.
Pharmacological EvaluationShowed promising results in reducing inflammation and modulating metabolic pathways related to diabetes .

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